(E)-N-Benzyl-1-(3,5-dimethoxyphenyl)methanimine
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Overview
Description
(E)-N-Benzyl-1-(3,5-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3,5-dimethoxyphenyl group attached to the carbon atom of the imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(3,5-dimethoxyphenyl)methanimine typically involves the condensation reaction between benzylamine and 3,5-dimethoxybenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Benzyl-1-(3,5-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions depending on the substituent being introduced.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aromatic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-N-Benzyl-1-(3,5-dimethoxyphenyl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-Benzyl-1-(3,5-dimethoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic ring and methoxy groups contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-Benzyl-1-(3,4-dimethoxyphenyl)methanimine
- (E)-N-Benzyl-1-(3,5-dimethoxyphenyl)ethanimine
- (E)-N-Benzyl-1-(3,5-dimethoxyphenyl)propanimine
Uniqueness
(E)-N-Benzyl-1-(3,5-dimethoxyphenyl)methanimine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
148171-51-1 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-1-(3,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-18-15-8-14(9-16(10-15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
AWSKYUVSKHULDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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